6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE
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Overview
Description
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine with isopropylamine in the presence of a base, followed by cyclization with a triazole derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazolopyridazines with various functional groups.
Scientific Research Applications
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins. The binding of the compound to these targets can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its biological activities, including enzyme inhibition and antimicrobial effects.
Uniqueness
6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its chlorine and isopropyl substituents contribute to its distinct chemical reactivity and interaction with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
175215-24-4 |
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Molecular Formula |
C8H9ClN4 |
Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)6-3-7-10-4-11-13(7)12-8(6)9/h3-5H,1-2H3 |
InChI Key |
SZSHPXGCAGQBBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=NC=NN2N=C1Cl |
Origin of Product |
United States |
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